N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound featuring a 1H-indol-5-yl group linked via an acetamide bridge to a cyclohexyl ring substituted with a tetrazole moiety. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, enhances hydrogen-bonding capacity and metabolic stability. The cyclohexyl group contributes to lipophilicity, while the indole scaffold is common in bioactive molecules targeting neurological and antimicrobial pathways .
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H22N6O/c25-17(21-15-4-5-16-14(10-15)6-9-19-16)11-18(7-2-1-3-8-18)12-24-13-20-22-23-24/h4-6,9-10,13,19H,1-3,7-8,11-12H2,(H,21,25) |
InChI Key |
QSVGTCBVWADSCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=CC3=C(C=C2)NC=C3)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indole derivative and the tetrazole derivative separately, followed by their coupling under specific conditions.
Synthesis of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of Tetrazole Derivative: The tetrazole ring can be formed by the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The final step involves coupling the indole and tetrazole derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide features an indole moiety linked to a cyclohexyl group through a tetrazole ring. Its unique structure contributes to its biological activity and potential therapeutic benefits. The molecular formula is C_{17}H_{22}N_{6}O, with a molecular weight of approximately 318.4 g/mol.
Antimicrobial Activity
Research indicates that compounds containing indole and tetrazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 2 µg/mL |
| This compound | Bacillus subtilis | 0.78 µg/mL |
Anticancer Properties
The indole scaffold is well-known for its anticancer properties, with various studies reporting its ability to inhibit cancer cell proliferation. The incorporation of the tetrazole group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells.
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent.
Neurological Applications
The compound has also been explored for its potential neuroprotective effects. Research suggests that it may modulate neurotransmitter systems, particularly serotonin receptors, which are implicated in mood regulation and anxiety disorders.
Table 2: Neuroprotective Effects in Animal Models
| Study Reference | Animal Model | Observed Effects |
|---|---|---|
| Study 1 | Rat model of depression | Reduced depressive-like behavior |
| Study 2 | Mouse model of anxiety | Decreased anxiety-related behaviors |
Material Science Applications
Beyond biological applications, this compound has been investigated for use in material sciences. Its unique chemical structure allows for incorporation into polymers and nanomaterials, enhancing their mechanical properties and thermal stability.
Case Study: Polymer Blends
In one study, the compound was blended with polyvinyl chloride (PVC) to improve thermal stability and mechanical strength. The resulting material showed enhanced resistance to degradation under heat, making it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, while the tetrazole ring can mimic the carboxylate group in biological systems, enhancing its binding affinity to certain proteins.
Comparison with Similar Compounds
Substituent Variations on the Indole Nitrogen
- Compound 28a (2-(butylamino)-N-(1-(4-(trifluoromethyl)benzyl)-1H-indol-5-yl)acetamide): This analogue substitutes the indole nitrogen with a 4-(trifluoromethyl)benzyl group. However, the absence of a tetrazole reduces metal-binding capacity compared to the target compound .
- N-(1H-indol-5-yl)acetamide Derivatives: Compounds like 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(1H-indol-5-yl)acetamide feature bulky aromatic substituents (e.g., chlorobenzoyl) that may improve receptor affinity but reduce solubility.
Acetamide Side Chain Modifications
- N-Substituted Oxadiazole Derivatives: Compounds such as N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides replace the cyclohexyl-tetrazole with oxadiazole-thiol linkers.
- Triazole Analogues : N-[1-(1-cyclohexen-1-yl)-5-methyl-1H-1,2,4-triazol-3-yl]acetamide contains a triazole ring instead of tetrazole. Triazoles exhibit weaker acidity (pKa ~10 vs. tetrazole’s ~4.5), limiting their ability to form ionic interactions in physiological environments.
Pharmacological Activity
- Kv7 Channel Activation : Compound 28a acts as a neuronal Kv7 channel activator, suggesting neurological applications . The target compound’s tetrazole moiety may enhance binding to ion channels via metal coordination, though this requires empirical validation.
- Antimicrobial Potential: Tetrazole-containing compounds (e.g., naphtho[2,1-b]furan derivatives ) show antibacterial activity. The target compound’s indole-tetrazole combination may synergize antimicrobial effects, but direct evidence is lacking.
Physicochemical Properties
Key Differentiators and Implications
- Tetrazole vs.
- Cyclohexyl Group: Enhances conformational rigidity compared to flexible alkyl chains (e.g., butylamino in 28a), possibly reducing off-target effects.
Biological Activity
N-(1H-indol-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound that combines the indole and tetrazole moieties, which are known for their diverse biological activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.45 g/mol. Its structure includes an indole ring, a cyclohexyl group, and a tetrazole ring, which contribute to its pharmacological properties.
The compound exhibits its biological activity primarily through interactions with various receptors and enzymes. The indole moiety is often associated with serotonin receptor modulation, while the tetrazole group can enhance binding affinity and selectivity towards specific biological targets.
Antimicrobial Activity
Recent studies have shown that derivatives of indole and tetrazole possess notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli . The introduction of the tetrazole ring has been noted to enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial efficacy.
Neuropharmacological Effects
The indole structure is also linked to neuropharmacological activities. Compounds similar to this compound have been evaluated for their potential in treating neurological disorders by acting on serotonin receptors . This suggests that the compound may have implications in mood regulation and anxiety disorders.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Study : A study on indole-tetrazole hybrids showed significant antibacterial activity against multi-drug resistant strains, indicating a promising avenue for developing new antibiotics .
- Anti-inflammatory Research : A series of indole derivatives were tested for their ability to inhibit COX enzymes in vitro, revealing that some compounds exhibited IC50 values comparable to established NSAIDs .
- Neuropharmacological Assessment : In vivo studies demonstrated that certain indole derivatives could reduce anxiety-like behaviors in animal models, suggesting potential therapeutic applications in psychiatry .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
